3-Decanone, 2,2-dimethyl-
Description
3-Decanone, 2,2-dimethyl- is a branched-chain ketone with a molecular formula of C₁₂H₂₄O and a molecular weight of 184.31 g/mol. The compound features a decanone backbone (a 10-carbon chain) with a ketone group at position 3 and two methyl substituents at position 2. This branching introduces steric effects and influences physical properties such as boiling point, solubility, and reactivity.
Properties
CAS No. |
61759-36-2 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dimethyldecan-3-one |
InChI |
InChI=1S/C12H24O/c1-5-6-7-8-9-10-11(13)12(2,3)4/h5-10H2,1-4H3 |
InChI Key |
VYQKBQPWMKITOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decanone, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of secondary alcohols. For instance, 2,2-dimethyl-3-decanol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to yield 3-Decanone, 2,2-dimethyl-.
Industrial Production Methods: In an industrial setting, the production of 3-Decanone, 2,2-dimethyl- may involve the catalytic dehydrogenation of secondary alcohols. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate this process under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Decanone, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in 3-Decanone, 2,2-dimethyl- can participate in nucleophilic addition reactions, forming products like alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alcohols, amines, or other substituted products.
Scientific Research Applications
Chemistry: 3-Decanone, 2,2-dimethyl- is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It helps in understanding the mechanisms of enzymes like ketoreductases and dehydrogenases.
Medicine: While not a direct therapeutic agent, 3-Decanone, 2,2-dimethyl- is used in the synthesis of medicinal compounds. It is a key intermediate in the production of drugs with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, 3-Decanone, 2,2-dimethyl- is used as a solvent and as an intermediate in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Decanone, 2,2-dimethyl- primarily involves its reactivity as a ketone. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and substitution.
Molecular Targets and Pathways:
Nucleophilic Addition: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of alcohols or other substituted products.
Oxidation-Reduction Pathways: The compound can undergo redox reactions, where it is either oxidized to carboxylic acids or reduced to secondary alcohols.
Comparison with Similar Compounds
Research Findings and Trends
Boiling Point: Estimated to be lower than cyclic ketones (e.g., cyclododecanone) but higher than smaller branched ketones (e.g., 2-Butanone, 3,3-dimethyl-).
Solubility : Likely insoluble in water due to the long hydrocarbon chain, similar to Decane, 2,2,3-trimethyl- .
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